molecular formula C23H23N7O B2369493 (3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920405-08-9

(3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Número de catálogo: B2369493
Número CAS: 920405-08-9
Peso molecular: 413.485
Clave InChI: ZICNPJPDSHIINY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone features a triazolopyrimidine core linked to a piperazine ring, which is further substituted with a 3,4-dimethylphenyl group via a methanone bridge. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, enabling interactions with biological targets through hydrogen bonding and π-π stacking .

Key structural features include:

  • Triazolopyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 2, 3 (triazole) and 4, 5, 7 (pyrimidine).
  • Piperazine linker: Provides conformational flexibility and facilitates interactions with hydrophobic pockets.
  • 3,4-Dimethylphenyl group: A lipophilic substituent that may enhance membrane permeability compared to polar analogues.
  • Phenyl group on triazolopyrimidine: A simple aromatic moiety that could influence electronic properties and binding affinity.

Propiedades

IUPAC Name

(3,4-dimethylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-16-8-9-18(14-17(16)2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNPJPDSHIINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms through which it may exert its effects.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that incorporate key structural motifs such as the triazole and piperazine rings. While specific synthetic routes for this exact compound are not extensively documented in the literature, related compounds have been synthesized using methods that involve:

  • Formation of Triazole Rings : Utilizing azide-alkyne cycloaddition reactions.
  • Piperazine Derivatives : Often synthesized through nucleophilic substitutions or coupling reactions with aromatic halides.

Anticancer Properties

Research has indicated that compounds containing triazole and piperazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds similar to the target structure have shown IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
    Compound Cell Line IC50 (μM)
    Example AMDA-MB-2311.4
    Example BHepG222.6

The biological activity of such compounds can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors, disrupting pathways essential for cancer cell growth.
  • Induction of Apoptosis : These compounds may trigger programmed cell death in malignant cells, contributing to their anticancer effects .

Other Biological Activities

Beyond anticancer properties, similar compounds have demonstrated a range of biological activities:

  • Antimicrobial Activity : Some derivatives show effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Effects : Certain structures have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

Study on Triazole Derivatives

A study focused on the synthesis of various triazole derivatives revealed that modifications at the phenyl and piperazine positions significantly influenced their cytotoxic profiles. The most potent derivatives were found to inhibit cell proliferation effectively while exhibiting low toxicity towards normal cells .

Pharmacological Evaluation

Pharmacological evaluations conducted on related compounds have highlighted their potential in drug development. For instance, triazole derivatives were assessed for their ability to bind to specific receptors involved in cancer progression, showcasing promising binding affinities that correlate with their observed biological activities .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the notable applications of compounds containing triazole moieties is their antimicrobial activity. Research has demonstrated that derivatives of 1,2,3-triazoles can be effective against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For instance, a study synthesized novel triazole hybrids which showed significant antitubercular activity at low concentrations (10 and 15 μg/mL) against resistant strains of M. tuberculosis . The incorporation of piperazine in the structure is known to enhance the biological activity and solubility of such compounds.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismConcentration (μg/mL)Activity Level
Compound 7dMycobacterium tuberculosis10Promising
Compound 7dMycobacterium tuberculosis (MDR)15Promising

Cancer Research

The compound's structure suggests potential applications in cancer therapy. Recent studies have highlighted that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, a library of phenylaminopyrazoles was tested against various tumor cell lines, showing significant anti-proliferative effects . The presence of the triazole ring is believed to contribute to these effects by interacting with cellular targets involved in cancer progression.

Table 2: Anti-Cancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (μM)Effect
Compound AMCF7 (Breast Cancer)15Inhibitory
Compound BA549 (Lung Cancer)20Inhibitory

Neurological Applications

Piperazine derivatives have been explored for their neuropharmacological effects. The incorporation of piperazine into the compound can enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as anxiety and depression. Compounds similar to (3,4-dimethylphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have shown promise in modulating neurotransmitter systems .

Table 3: Neurological Effects of Piperazine Derivatives

CompoundTarget ConditionMechanism of Action
Compound XAnxietySerotonin Receptor Modulation
Compound YDepressionDopamine Receptor Modulation

Synthesis and Characterization

The synthesis of this compound involves several steps including click chemistry techniques that allow for efficient formation of the triazole ring. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Synthesis Overview:

  • Starting Materials : Phenyl azides and alkyne derivatives.
  • Reaction Conditions : Catalytic amounts of copper salts under mild conditions.
  • Characterization Techniques : NMR, LC-MS, X-ray crystallography.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

  • Electron Effects : The trifluoromethyl group in introduces strong electron-withdrawing character, which could alter binding kinetics compared to the electron-donating methyl groups in the target compound.
  • Steric Considerations : The 3-methoxyphenyl substituent in may create steric hindrance at the triazolopyrimidine binding site, unlike the unsubstituted phenyl in the target compound.

Hypothetical Pharmacological Implications

While direct activity data are unavailable in the provided evidence, structural trends suggest:

  • Target vs. : The replacement of methoxy with methyl groups may reduce solubility but enhance metabolic stability due to decreased susceptibility to oxidative demethylation.
  • Target vs. : The trifluoromethyl group in could enhance binding affinity to targets requiring strong dipole interactions, such as kinases with hydrophobic ATP pockets.

Métodos De Preparación

Cyclocondensation of 4,6-Dichloropyrimidin-5-Amine with Phenyl Azide

The triazolopyrimidine core is synthesized via a Huisgen cycloaddition between 4,6-dichloropyrimidin-5-amine and phenyl azide under copper(I)-catalyzed conditions. The reaction proceeds at 60°C in dimethylformamide (DMF), yielding 7-amino-3-phenyl-triazolo[4,5-d]pyrimidine after 12 hours.

Key Reaction Parameters:

  • Catalyst: CuI (5 mol%)
  • Solvent: DMF
  • Temperature: 60°C
  • Yield: 78%

Purification via column chromatography (ethyl acetate/hexane, 1:3) affords the product as a pale-yellow solid.

Functionalization of Piperazine with the Triazolopyrimidine Core

Nucleophilic Aromatic Substitution

The 7-amino group of the triazolopyrimidine undergoes substitution with piperazine in the presence of potassium carbonate. This step is conducted in refluxing toluene to facilitate dehydrohalogenation.

Reaction Scheme:
$$
\text{C}{11}\text{H}{9}\text{N}{7} + \text{C}{4}\text{H}{10}\text{N}{2} \xrightarrow{\text{K}2\text{CO}3, \text{Toluene}} \text{C}{15}\text{H}{16}\text{N}{8} + \text{KCl} + \text{H}2\text{O}
$$

Optimization Insights:

  • Excess piperazine (2.5 equiv) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis of the intermediate.
  • Yield: 82% after recrystallization from ethanol.

Acylation with 3,4-Dimethylbenzoyl Chloride

Schotten-Baumann Reaction Conditions

The piperazine-linked triazolopyrimidine is acylated using 3,4-dimethylbenzoyl chloride in a biphasic system (dichloromethane/water) with sodium hydroxide as the base.

Procedure:

  • Dissolve the amine intermediate (1.0 equiv) in dichloromethane.
  • Add 3,4-dimethylbenzoyl chloride (1.2 equiv) dropwise at 0°C.
  • Stir for 4 hours at room temperature.
  • Extract the organic layer, dry over MgSO₄, and concentrate.

Critical Parameters:

  • Temperature Control: Maintaining 0°C during acyl chloride addition minimizes side reactions.
  • Workup: Aqueous sodium bicarbonate wash removes excess acid.
  • Yield: 68% after silica gel chromatography (hexane/ethyl acetate, 2:1).

Alternative Synthetic Routes and Comparative Analysis

Friedel-Crafts Acylation Approach

An alternative method involves direct acylation of the piperazine intermediate using 3,4-dimethylbenzoic anhydride in the presence of AlCl₃. While this route avoids handling acyl chlorides, it requires stringent anhydrous conditions and offers a lower yield (54%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the acylation step, improving yield to 75% while reducing reaction time. However, scalability remains challenging due to equipment limitations.

Table 1: Comparison of Acylation Methods

Method Conditions Yield (%) Purity (%)
Schotten-Baumann 0°C, 4 h 68 98
Friedel-Crafts AlCl₃, reflux, 6 h 54 95
Microwave-Assisted 150°C, 30 min 75 97

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution (hexane → ethyl acetate) on silica gel, followed by recrystallization from ethanol to achieve >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazole-H), 7.85–7.45 (m, 5H, Ph-H), 6.95 (s, 2H, piperazine-H), 2.35 (s, 6H, CH₃).
  • LC-MS (ESI+): m/z 456.2 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recycling

The patent method highlights chloroform and dimethylbenzene as effective solvents for piperazine intermediates, though substitution with greener alternatives (e.g., cyclopentyl methyl ether) is under investigation.

Waste Management

Thionyl chloride byproducts (SO₂, HCl) require neutralization with aqueous NaOH, emphasizing the need for robust exhaust systems in industrial settings.

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield while maintaining purity?

  • Methodology : Begin with stepwise synthesis protocols, as triazolopyrimidine derivatives often require sequential coupling of the triazole and pyrimidine moieties. Use solvent screening (e.g., ethanol, DMF) and catalysts like triethylamine or acetic anhydride to enhance reaction efficiency . Monitor intermediates via TLC and HPLC to ensure purity. Adjust reaction temperatures (e.g., reflux vs. room temperature) to minimize side products.

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : Combine NMR spectroscopy (¹H/¹³C) to verify substituent positions and X-ray crystallography for absolute stereochemical confirmation . For mass validation, use HRMS (High-Resolution Mass Spectrometry) to match experimental and theoretical molecular weights (e.g., average mass ~459.510 Da for analogous compounds) .

Q. How should initial biological activity screening be designed to assess this compound’s pharmacological potential?

  • Methodology : Prioritize in vitro assays targeting triazolopyrimidine-associated pathways (e.g., kinase inhibition or GPCR modulation). Use cell lines with overexpression of target receptors (e.g., adenosine receptors) and include positive/negative controls. IC₅₀ determination via dose-response curves is critical for potency assessment .

Q. What strategies mitigate solubility challenges during in vitro testing?

  • Methodology : Employ co-solvents (DMSO <1% v/v) or lipid-based formulations. Validate solubility via dynamic light scattering (DLS) and adjust buffer pH (6.5–7.4) to mimic physiological conditions. For low-solubility batches, consider prodrug derivatization of the piperazine or triazole moieties .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for triazolopyrimidine analogs be resolved?

  • Methodology : Perform molecular docking to compare binding modes of conflicting analogs. Validate hypotheses via site-directed mutagenesis of target proteins (e.g., altering key residues in kinase domains). Cross-reference with thermodynamic binding data (ITC/SPR) to resolve discrepancies between computational and experimental SAR .

Q. What experimental designs address discrepancies in in vivo vs. in vitro efficacy profiles?

  • Methodology : Conduct pharmacokinetic profiling (plasma half-life, tissue distribution) to assess bioavailability limitations. Use metabolic stability assays (e.g., liver microsomes) to identify rapid clearance pathways. If in vivo activity is weaker, modify the methanone or piperazine groups to enhance metabolic stability .

Q. How can selectivity for off-target binding be systematically evaluated?

  • Methodology : Utilize panels of related receptors/enzymes (e.g., kinase profiler assays) to quantify selectivity indices. Apply chemoproteomics (e.g., affinity pulldown-MS) to identify unintended targets. For compounds with high off-target binding, redesign substituents on the 3,4-dimethylphenyl ring to reduce steric clashes .

Q. What advanced techniques elucidate metabolic pathways and toxicity risks?

  • Methodology : Use LC-MS/MS metabolomics to identify Phase I/II metabolites in hepatocyte models. Correlate findings with in silico toxicity prediction tools (e.g., Derek Nexus). For observed hepatotoxicity, introduce fluorine atoms or methyl groups to block metabolic hot spots .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.